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Abstract
LP-261, scientifically known as N-(3-(1H-indol-4-yl)-5-(2-

methoxyisonicotinoyl)phenyl)methanesulfonamide, is a potent, orally bioavailable small

molecule that functions as an antimitotic and antiangiogenic agent. It exerts its anticancer

effects by inhibiting tubulin polymerization through competitive binding at the colchicine site on

β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase,

ultimately inducing apoptosis in cancer cells. This document provides a comprehensive

technical overview of the chemical structure, physicochemical properties, synthesis,

mechanism of action, and key experimental data related to LP-261.

Chemical Structure and Physicochemical Properties
LP-261 is a 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogue. Its detailed chemical

structure is presented below.

Chemical Structure of LP-261[1]

Image Credit: Gardner et al.

A summary of the known physicochemical properties of LP-261 is provided in the table below.
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Property Value Reference

IUPAC Name

N-(3-(1H-indol-4-yl)-5-(2-

methoxyisonicotinoyl)phenyl)m

ethanesulfonamide

[2][3]

Molecular Formula C24H21N3O4S Inferred from structure

Molecular Weight 447.51 g/mol Inferred from structure

Melting Point Not explicitly reported

Solubility

Not explicitly reported; DMSO

is a common solvent for in vitro

studies.

[4][5]

Synthesis of LP-261
The synthesis of LP-261 and its analogues is achieved through a flexible synthetic route that

utilizes a functionalized dibromobenzene intermediate.[2][3] The key steps involve sequential

Suzuki coupling and Buchwald-Hartwig amination reactions to introduce the 1,3,5-trisubstituted

phenyl core. The 1H-indol-4-yl moiety has been identified as a critical feature for the

compound's potent activity.[2][3]

Detailed Synthesis Protocol (Hypothetical)
Based on the described synthetic strategy, a plausible multi-step synthesis protocol is outlined

below. Note: This is a representative protocol and may not reflect the exact conditions used in

the original synthesis.

Step 1: Suzuki Coupling. A suitably protected 4-bromo-1H-indole is coupled with a boronic

acid derivative of the central phenyl ring using a palladium catalyst (e.g., Pd(PPh3)4) and a

base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water).

Step 2: Buchwald-Hartwig Amination. The resulting intermediate is then subjected to a

Buchwald-Hartwig amination with methanesulfonamide using a palladium catalyst (e.g.,

Pd2(dba)3) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3) in an

appropriate solvent (e.g., dioxane).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/The-detailed-interactions-between-colchicine-and-tubulin-Tubulin-and-colchicine-were_fig3_332927671
https://www.semanticscholar.org/paper/Synthesis-and-pharmacological-evaluation-of-a-Shetty-Lee/e7d177c592679bba202f412d8b9673b18bcadb0a
https://www.researchgate.net/publication/229976371_Drug_Solubility_in_Water_and_Dimethylsulfoxide
https://www.researchgate.net/file.PostFileLoader.html?id=55d7c60a61432517e68b4575&assetKey=AS%3A273836749066240%401442299179275
https://www.researchgate.net/figure/The-detailed-interactions-between-colchicine-and-tubulin-Tubulin-and-colchicine-were_fig3_332927671
https://www.semanticscholar.org/paper/Synthesis-and-pharmacological-evaluation-of-a-Shetty-Lee/e7d177c592679bba202f412d8b9673b18bcadb0a
https://www.researchgate.net/figure/The-detailed-interactions-between-colchicine-and-tubulin-Tubulin-and-colchicine-were_fig3_332927671
https://www.semanticscholar.org/paper/Synthesis-and-pharmacological-evaluation-of-a-Shetty-Lee/e7d177c592679bba202f412d8b9673b18bcadb0a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Acylation. The final step involves the acylation of the amino group with 2-

methoxyisonicotinoyl chloride. This is typically carried out in the presence of a non-

nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).

Purification. The final product, LP-261, is purified using standard techniques such as column

chromatography and recrystallization.

Mechanism of Action
LP-261's primary mechanism of action is the inhibition of tubulin polymerization.[2][3]

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for the formation

of the mitotic spindle during cell division.

Binding to the Colchicine Site
LP-261 competitively binds to the colchicine site on β-tubulin. This binding prevents the tubulin

dimers from polymerizing into microtubules. The disruption of microtubule dynamics activates

the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition

phase.

Downstream Signaling and G2/M Arrest
The inhibition of tubulin polymerization by LP-261 triggers a signaling cascade that culminates

in G2/M cell cycle arrest and subsequent apoptosis.[6][7] Key events in this pathway include:

Activation of the Spindle Assembly Checkpoint (SAC): Disrupted microtubule-kinetochore

attachments activate the SAC, which inhibits the anaphase-promoting complex/cyclosome

(APC/C).

Inhibition of APC/C: This leads to the accumulation of cyclin B1.

Sustained CDK1 Activity: The high levels of cyclin B1 maintain the activity of cyclin-

dependent kinase 1 (CDK1), which is a key regulator of the G2/M transition.

Cell Cycle Arrest: The sustained CDK1 activity prevents the cell from proceeding into

anaphase, resulting in G2/M arrest.

Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway.
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Signaling pathway of LP-261 leading to G2/M arrest and apoptosis.

Experimental Data
In Vitro Activity

Assay Cell Line/System Result Reference

NCI60 Screen
60 human cancer cell

lines
Mean GI50: ~100 nM Gardner et al.

Tubulin

Polymerization
Purified tubulin EC50: 3.2 µM MedChemExpress

Cell Viability (IC50) MCF-7 (Breast) 0.01 µM MedChemExpress

H522 (Lung) 0.01 µM MedChemExpress

Jurkat (Leukemia) 0.02 µM MedChemExpress

SW-620 (Colon) 0.05 µM MedChemExpress

BXPC-3 (Pancreatic) 0.05 µM MedChemExpress

PC3 (Prostate) 0.07 µM MedChemExpress

HUVEC Proliferation HUVEC

Inhibition at

nanomolar

concentrations

Gardner et al.

Rat Aortic Ring Assay Rat aorta explants
>50% growth

inhibition at 50 nM
Gardner et al.

In Vivo Activity
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Xenograft Model Dosing Schedule Outcome Reference

PC3 (Prostate)
100 mg/kg, p.o., BID,

3 days/week

Complete inhibition of

tumor growth
Gardner et al.

SW620 (Colon)
50 mg/kg, p.o., BID,

daily

Significant inhibition of

tumor growth,

comparable to

paclitaxel

Gardner et al.

SW620 (Colon)

12.5 mg/kg, p.o., daily,

5 days/week +

Bevacizumab

Improved tumor

inhibition compared to

single agents

Gardner et al.

Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin

into microtubules.

Start

Prepare Reagents:
- Purified Tubulin

- GTP
- Polymerization Buffer

Prepare LP-261
(Serial Dilutions)

Incubate Tubulin,
GTP, and LP-261

at 37°C

Measure Absorbance
at 340 nm over time

Analyze Data:
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Click to download full resolution via product page

Workflow for the in vitro tubulin polymerization assay.

Protocol:

Purified tubulin is reconstituted in a polymerization buffer containing GTP.

Serial dilutions of LP-261 are prepared.
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The tubulin solution is mixed with the test compound or vehicle control in a microplate.

The plate is incubated at 37°C to initiate polymerization.

The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An

increase in absorbance indicates microtubule formation.

The EC50 value is calculated from the dose-response curve.

Rat Aortic Ring Assay
This ex vivo assay assesses the antiangiogenic potential of a compound by measuring its

effect on microvessel sprouting from rat aortic explants.

Protocol:

Thoracic aortas are excised from rats and cut into 1-2 mm rings.

The aortic rings are embedded in a collagen gel matrix in a multi-well plate.

The rings are cultured in endothelial cell growth medium supplemented with various

concentrations of LP-261 or vehicle control.

After a defined incubation period (typically 7-10 days), the extent of microvessel outgrowth is

quantified by microscopy.

The number and length of microvessels are measured and compared between treated and

control groups.

HUVEC Proliferation Assay
This in vitro assay determines the effect of a compound on the proliferation of Human Umbilical

Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

Protocol:

HUVECs are seeded in a 96-well plate and allowed to adhere.

The cells are then treated with various concentrations of LP-261 or vehicle control.
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After an incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric

assay such as the MTT or MTS assay, which measures metabolic activity.

The absorbance is read using a microplate reader, and the percentage of proliferation

inhibition is calculated relative to the control.

PC3 Xenograft Model
This in vivo model evaluates the antitumor efficacy of a compound in a living organism.
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Workflow for the PC3 prostate cancer xenograft model.
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Protocol:

PC3 human prostate cancer cells are cultured in vitro.

A suspension of PC3 cells is injected subcutaneously into the flank of immunocompromised

mice (e.g., nude or SCID mice).

Tumors are allowed to grow to a palpable size.

The mice are then randomized into treatment and control groups.

LP-261 is administered orally (gavage) according to a specific dosing schedule. The control

group receives the vehicle.

Tumor volume is measured regularly with calipers.

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and

may be used for further analysis (e.g., histology, biomarker studies).

Conclusion
LP-261 is a promising novel anticancer agent with a well-defined mechanism of action targeting

tubulin polymerization. Its potent in vitro and in vivo activity against a range of cancer cell lines,

coupled with its oral bioavailability, makes it a strong candidate for further clinical development.

The detailed experimental protocols and understanding of its signaling pathway provide a solid

foundation for future research and optimization of this compound as a potential therapeutic for

various malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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